1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine is an organic compound with the molecular formula C12H13ClF3N3. It is a white solid with specific solubility properties and is used as an intermediate in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine involves several steps. One common method includes the reaction of 1-(difluoromethyl)-1H-pyrazole with 3-fluorobenzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine
Comparison: Compared to similar compounds, 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine is unique due to its specific substitution pattern on the benzyl group.
Properties
Molecular Formula |
C12H13ClF3N3 |
---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-18(17-11)12(14)15;/h1-6,12,16H,7-8H2;1H |
InChI Key |
TTZBCBYSNLNCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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